N,N-Diethyl-N-{3-[7-(2-furyl)-8-imino-7H-benzo[7,8]chromeno[2,3-D]pyrimidin-9(8H)-YL]propyl}amine
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Overview
Description
N,N-Diethyl-N-{3-[7-(2-furyl)-8-imino-7H-benzo[7,8]chromeno[2,3-D]pyrimidin-9(8H)-YL]propyl}amine: is a complex organic compound with a unique structure that combines elements of furyl, benzochromeno, and pyrimidinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-N-{3-[7-(2-furyl)-8-imino-7H-benzo[7,8]chromeno[2,3-D]pyrimidin-9(8H)-YL]propyl}amine typically involves multi-step organic reactions. The process begins with the preparation of the core benzochromeno structure, followed by the introduction of the furyl and pyrimidinyl groups. The final step involves the attachment of the diethylamino group to the propyl chain. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the stability of intermediate compounds.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to optimize yield and purity. The use of high-throughput screening methods to identify optimal reaction conditions and catalysts would be essential for efficient production.
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-N-{3-[7-(2-furyl)-8-imino-7H-benzo[7,8]chromeno[2,3-D]pyrimidin-9(8H)-YL]propyl}amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce fully saturated compounds.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving furyl, benzochromeno, and pyrimidinyl groups.
Medicine: Its unique structure may make it a candidate for drug development, particularly in targeting specific molecular pathways.
Industry: It could be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N,N-Diethyl-N-{3-[7-(2-furyl)-8-imino-7H-benzo[7,8]chromeno[2,3-D]pyrimidin-9(8H)-YL]propyl}amine involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain proteins or enzymes, potentially inhibiting or activating their function. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N,N-Diethyl-N-{3-[7-(2-furyl)-8-imino-7H-benzo[7,8]chromeno[2,3-D]pyrimidin-9(8H)-YL]ethyl}amine
- N,N-Diethyl-N-{3-[7-(2-furyl)-8-imino-7H-benzo[7,8]chromeno[2,3-D]pyrimidin-9(8H)-YL]butyl}amine
Uniqueness
N,N-Diethyl-N-{3-[7-(2-furyl)-8-imino-7H-benzo[7,8]chromeno[2,3-D]pyrimidin-9(8H)-YL]propyl}amine is unique due to its specific combination of functional groups and structural elements. This uniqueness may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C26H28N4O2 |
---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
N,N-diethyl-3-[11-(furan-2-yl)-13-imino-18-oxa-14,16-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12(17),15-heptaen-14-yl]propan-1-amine |
InChI |
InChI=1S/C26H28N4O2/c1-3-29(4-2)14-8-15-30-17-28-26-23(25(30)27)22(21-11-7-16-31-21)20-13-12-18-9-5-6-10-19(18)24(20)32-26/h5-7,9-13,16-17,22,27H,3-4,8,14-15H2,1-2H3 |
InChI Key |
MDOKIMLPQSILGN-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCN1C=NC2=C(C1=N)C(C3=C(O2)C4=CC=CC=C4C=C3)C5=CC=CO5 |
Origin of Product |
United States |
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